An In-depth Technical Guide on the Mechanism of Action of the Cdc7 Kinase Inhibitor TAK-931 (Simurosertib)
An In-depth Technical Guide on the Mechanism of Action of the Cdc7 Kinase Inhibitor TAK-931 (Simurosertib)
Disclaimer: Initial searches for a compound specifically named "Cdc7-IN-20" did not yield any publicly available information. Therefore, this guide focuses on a well-characterized and clinically evaluated Cdc7 inhibitor, TAK-931 (Simurosertib) , as a representative example to fulfill the core requirements of the user request for an in-depth technical guide on a Cdc7 inhibitor's mechanism of action.
Executive Summary
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and is a promising target for cancer therapy due to its overexpression in various tumor types.[1] This technical guide provides a comprehensive overview of the mechanism of action of TAK-931, a potent and selective, orally bioavailable inhibitor of Cdc7.[1][2] TAK-931 exhibits a time-dependent, ATP-competitive inhibition of Cdc7, leading to the suppression of DNA replication, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3][4] This document details the preclinical and clinical data for TAK-931, including its biochemical and cellular activity, kinase selectivity, and the methodologies of key experiments.
Introduction to Cdc7 Kinase
Cdc7 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically at the G1/S transition.[5] It forms an active complex with its regulatory subunit, Dbf4 (activator of S-phase kinase, ASK), to form the Dbf4-dependent kinase (DDK).[6][7] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[5] Phosphorylation of the MCM complex by Cdc7 is an essential step for the initiation of DNA replication at replication origins.[7] Given its crucial role in DNA synthesis, Cdc7 is an attractive target for anticancer drug development, as its inhibition can selectively induce cell death in rapidly proliferating cancer cells that are highly dependent on robust DNA replication.[7]
Mechanism of Action of TAK-931
TAK-931 is a highly selective and potent inhibitor of Cdc7 kinase.[3] Its mechanism of action can be detailed as follows:
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Direct Inhibition of Cdc7 Kinase Activity: TAK-931 is a time-dependent, ATP-competitive inhibitor that binds to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates.[3][4] This direct inhibition halts the initiation of DNA replication.[1]
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Induction of Replication Stress: By preventing the firing of replication origins, TAK-931 treatment leads to replication stress (RS), a hallmark of cancer.[3][4] This is characterized by the stalling of replication forks and the activation of the DNA damage response (DDR) pathway.[3]
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Cell Cycle Arrest and Apoptosis: The sustained replication stress induced by TAK-931 leads to a delay in the S phase of the cell cycle.[3][4] In cancer cells, which often have compromised cell cycle checkpoints, this prolonged S phase arrest can lead to mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately triggering apoptosis.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for TAK-931 from preclinical and clinical studies.
Table 1: Biochemical and Cellular Potency of TAK-931
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cdc7) | <0.3 nM | Enzymatic Assay | [2][3] |
| IC50 (CDK2) | 6300 nM | Enzymatic Assay | [3][4] |
| KD | 4.24 x 10⁻¹⁰ M | CDC7 Protein Interaction | [3][4] |
| Koff | 6.30 x 10⁻⁴ /s | CDC7 Protein Interaction | [3][4] |
| Residence Time | 26 min | CDC7 Protein Interaction | [3][4] |
| GI50 (COLO205) | 85 nM | Cell Proliferation Assay | [3] |
| GI50 (RKO) | 818 nM | Cell Proliferation Assay | [3] |
| GI50 (Median) | 407.4 nM | 246 Cancer Cell Lines | [3] |
Table 2: Kinase Selectivity of TAK-931
| Kinase Panel | Selectivity | Reference |
| 317 Kinases | >120-fold higher for Cdc7 | [3][4] |
Table 3: Phase I Clinical Trial Data for TAK-931
| Parameter | Value | Study Population | Reference |
| Recommended Phase II Dose (RP2D) | 50 mg once daily (14 days on, 7 days off) | Advanced Solid Tumors | [8][9] |
| Maximum Tolerated Dose (MTD) - Schedule A | 50 mg | Advanced Solid Tumors | [10] |
| Maximum Tolerated Dose (MTD) - Schedule B | 100 mg | Advanced Solid Tumors | [8][9] |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | Advanced Solid Tumors | [8][9] |
| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | Advanced Solid Tumors | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of TAK-931 are provided below.
In Vitro Kinase Assay
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Objective: To determine the enzymatic inhibitory activity of TAK-931 against Cdc7 and other kinases.
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Methodology:
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Recombinant human Cdc7/Dbf4 complex is incubated with the substrate (e.g., a peptide derived from MCM2) and ATP.
-
TAK-931 at varying concentrations is added to the reaction mixture.
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The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
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The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo kinase assay, which measures the amount of ADP produced.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]
-
Cellular Proliferation Assay
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Objective: To assess the anti-proliferative activity of TAK-931 in cancer cell lines.
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Methodology:
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Cancer cells (e.g., COLO205) are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a range of concentrations of TAK-931 or vehicle control (DMSO).
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After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as CellTiter-Glo or MTS assay.
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The half-maximal growth inhibition (GI50) values are determined by fitting the dose-response data to a sigmoidal curve.[3]
-
Western Blotting for Phospho-MCM2
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Objective: To confirm the target engagement of TAK-931 in cells by measuring the phosphorylation of its direct substrate, MCM2.
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Methodology:
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Cancer cells are treated with TAK-931 for a specified duration.
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Cells are lysed, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MCM2 (pMCM2) at a specific serine residue (e.g., Ser40).[2]
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A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate. Total MCM2 and a housekeeping protein (e.g., GAPDH) are used as loading controls.[3]
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In Vivo Xenograft Studies
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Objective: To evaluate the antitumor efficacy of TAK-931 in a preclinical animal model.
-
Methodology:
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Human cancer cells (e.g., COLO205) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[4]
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Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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TAK-931 is administered orally at specified doses and schedules.[4]
-
Tumor volume and body weight are measured regularly.
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At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pMCM2 levels by western blot or immunohistochemistry).[2]
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Visualizations
Signaling Pathway of Cdc7 Inhibition by TAK-931
Caption: Mechanism of action of TAK-931 in inhibiting the Cdc7 signaling pathway.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of TAK-931 in a xenograft model.
Logical Relationship of TAK-931's Cellular Effects
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 6. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
